

mitigating dysgeusia side effect in Etc-159 clinical studies

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Compound of Interest

Compound Name: Etc-159

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Technical Support Center: Etc-159 Clinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical studies of **Etc-159**. The focus is on mitigating the common side effect of dysgeusia (taste alteration).

Frequently Asked Questions (FAQs)

Q1: What is **Etc-159** and what is its mechanism of action?

Etc-159 is an orally available, potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2][3] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[4][5] By inhibiting PORCN, **Etc-159** effectively suppresses Wnt signaling.[1][4] The Wnt pathway is implicated in cellular proliferation, differentiation, and migration, and its hyperactivity is a driver in a subset of cancers, including certain colorectal, endometrial, ovarian, and pancreatic cancers.[5]

Q2: Is dysgeusia a known side effect of **Etc-159**?

Yes, dysgeusia is a frequently reported side effect in clinical trials of **Etc-159**. In a Phase 1B dose-escalation study of **Etc-159** in combination with pembrolizumab, dysgeusia was the most common treatment-emergent adverse event (TEAE), occurring in 65% of patients.[6] Another Phase 1 study of **Etc-159** as a monotherapy in patients with advanced solid tumors also reported dysgeusia as a common adverse event, occurring in 25% of patients.[7][8]

Q3: What is the likely mechanism behind **Etc-159**-induced dysgeusia?

The precise mechanism is not fully elucidated. However, the Wnt signaling pathway is known to play a role in the renewal of taste bud cells. Inhibition of this pathway by **Etc-159** may disrupt the normal turnover and function of these cells, leading to altered taste perception.

Q4: How is the severity of dysgeusia typically graded in clinical trials?

The severity of dysgeusia is commonly graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The grading is as follows:

- Grade 1: Altered taste but no change in diet.
- Grade 2: Altered taste with some change in diet (e.g., aversion to certain foods).
- Grade 3: Altered taste with significant change in diet, leading to inadequate oral intake.

Troubleshooting Guides

Issue: A significant number of patients in our **Etc-159** clinical trial are reporting dysgeusia.

Troubleshooting Steps:

- Quantify and Grade the Adverse Event:
 - Systematically collect data on the incidence and severity of dysgeusia at each study visit using a validated tool such as the Chemotherapy-induced Taste Alteration Scale (CiTAS) or patient-reported outcome questionnaires.[9]
 - Grade the severity of all reported cases according to the CTCAE.

- Implement Proactive Patient Education:
 - Inform patients about the potential for taste changes before initiating treatment with **Etc-159**.[\[10\]](#)
 - Provide patients with a list of potential self-care and dietary strategies to manage dysgeusia (see "Patient Dietary and Oral Hygiene Guidance" table below).
- Investigate Concomitant Medications:
 - Review all concomitant medications the patient is taking, as some drugs can also cause or exacerbate taste alterations.[\[10\]](#)
- Assess for Other Oral Complications:
 - Examine patients for other oral issues such as xerostomia (dry mouth) or mucositis, which can contribute to taste disturbances.[\[11\]](#)

Issue: Patients are experiencing weight loss and decreased appetite secondary to dysgeusia.

Troubleshooting Steps:

- Nutritional Counseling:
 - Refer patients to a registered dietitian or nutritionist for personalized counseling.[\[12\]](#)
 - Encourage small, frequent meals and snacks throughout the day.[\[12\]](#)[\[13\]](#)
- Dietary Modifications:
 - Advise patients to experiment with different food flavors, textures, and temperatures.[\[13\]](#)
[\[14\]](#)
 - Recommend the use of flavor enhancers such as herbs, spices, and marinades to improve the palatability of food.[\[13\]](#)[\[14\]](#)

- If patients report a metallic taste, suggest using plastic utensils and avoiding canned foods.[14]
- Consider Pharmacological Interventions (with caution and further investigation):
 - While evidence for pharmacological treatment of chemotherapy-induced dysgeusia is mixed, some studies have explored zinc supplementation. However, this should be approached with caution due to potential impacts on the immune system.[10][15]

Data Presentation

Table 1: Incidence of Dysgeusia in **Etc-159** Clinical Trials

Clinical Trial	Treatment Arm	Number of Patients	Incidence of Dysgeusia	Grade 1/2 Dysgeusia
Phase 1B (NCT02521844) [6]	Etc-159 + Pembrolizumab	20	65%	Most events were Grade 1/2
Phase 1 (NCT02521844) [7][8]	Etc-159 Monotherapy	16	25%	Not specified

Table 2: Patient Dietary and Oral Hygiene Guidance for Dysgeusia Management

Recommendation	Rationale
Oral Hygiene	
Brush teeth and tongue gently before and after meals. [13] [14]	Removes food particles and bacteria that can contribute to unpleasant tastes.
Rinse mouth with a mild saline or baking soda solution. [12] [14]	Helps to neutralize tastes and keep the mouth clean.
Dietary Strategies	
Use plastic utensils. [14]	Reduces metallic taste perception.
Marinate foods in fruit juices, sweet wines, or salad dressings. [13] [14]	Can help to mask unpleasant tastes.
Add spices, herbs, and seasonings to food. [13] [14]	Enhances the flavor of food.
Try tart foods and drinks like citrus (if no mouth sores). [14]	Can help to stimulate saliva and taste buds.
Eat foods cold or at room temperature. [12] [13]	Can reduce strong or unpleasant smells and tastes.
Stay hydrated by sipping on fluids throughout the day. [13]	Helps to keep the mouth moist and can wash away bad tastes.

Experimental Protocols

Protocol 1: Assessment of Taste Function

- Objective: To quantitatively assess changes in taste perception in patients receiving **Etc-159**.
- Methodology:
 - Baseline Assessment: Prior to the first dose of **Etc-159**, perform a baseline taste assessment.
 - Taste Solutions: Prepare standardized solutions for the five basic tastes: sweet (sucrose), sour (citric acid), salty (sodium chloride), bitter (quinine hydrochloride), and umami

(monosodium glutamate) in varying concentrations.

- Whole-Mouth "Sip and Spit" Test:
 - The patient will rinse their mouth with deionized water.
 - Present the taste solutions in ascending order of concentration for each taste modality.
 - The patient will take a small amount of the solution into their mouth, swish it for 5 seconds, and then spit it out.
 - The patient will then identify the taste.
 - The detection threshold (lowest concentration at which a taste is detected) and recognition threshold (lowest concentration at which the taste is correctly identified) are recorded.
- Follow-up Assessments: Repeat the assessment at specified time points during and after treatment to monitor for changes.

Protocol 2: Evaluation of Patient-Reported Outcomes

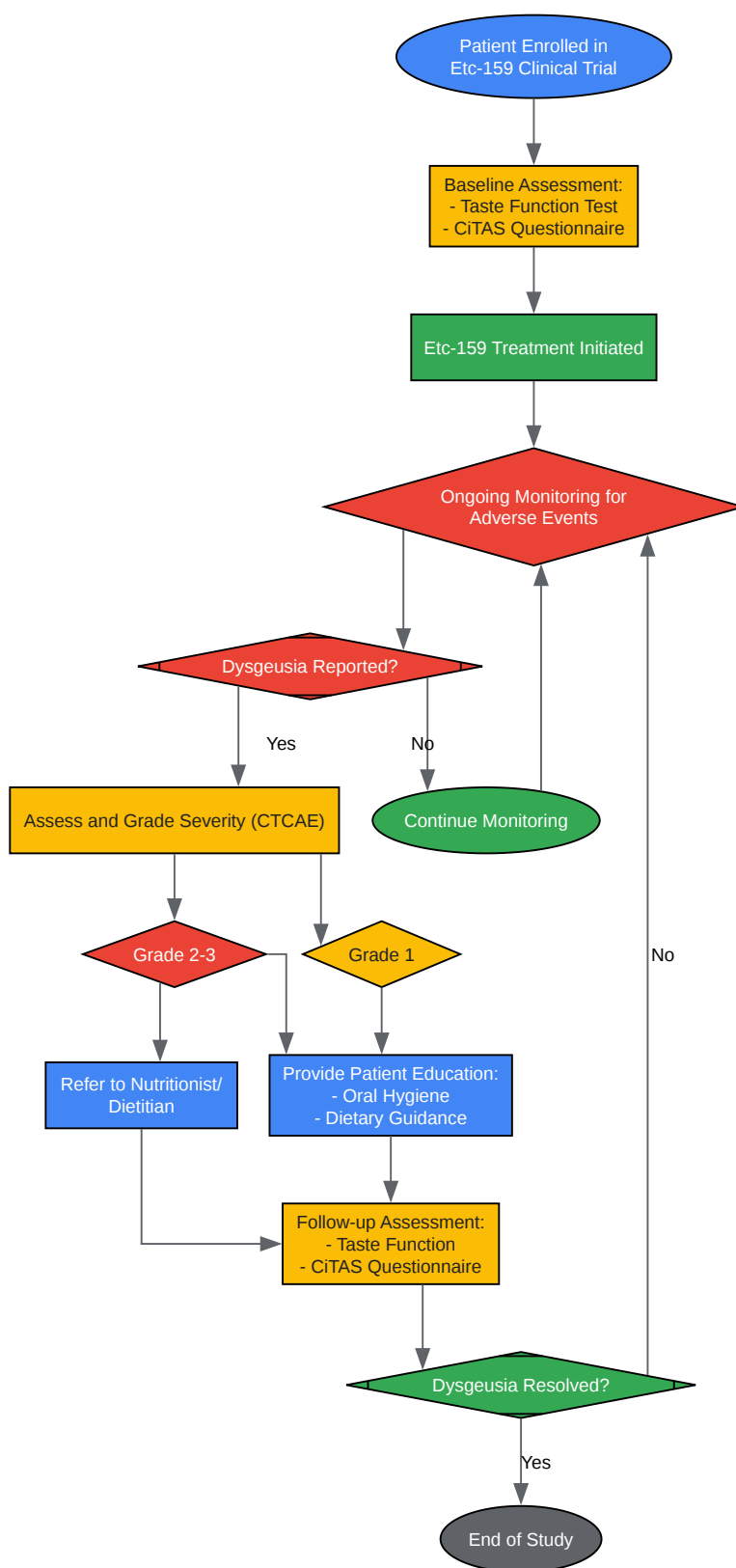
- Objective: To subjectively assess the impact of dysgeusia on patients' quality of life.
- Methodology:
 - Questionnaire Selection: Utilize a validated questionnaire such as the Chemotherapy-induced Taste Alteration Scale (CiTAS).[9] This scale assesses various dimensions of taste alterations, including general taste changes, decline in basic tastes, and discomfort.
 - Administration: Administer the questionnaire at baseline and at regular intervals throughout the clinical trial.
 - Data Analysis: Analyze the questionnaire responses to identify the prevalence and severity of different types of taste alterations and their impact on patients.

Mandatory Visualizations



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Caption: Wnt Signaling Pathway and the Mechanism of **Etc-159** Inhibition.



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Caption: Clinical Workflow for Managing **Etc-159**-Induced Dysgeusia.

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